molecular formula C9H14N2O3 B12438233 4-(Hydrazinylmethyl)-2,6-dimethoxyphenol CAS No. 219142-43-5

4-(Hydrazinylmethyl)-2,6-dimethoxyphenol

Cat. No.: B12438233
CAS No.: 219142-43-5
M. Wt: 198.22 g/mol
InChI Key: NRRPLFULOPVXKA-UHFFFAOYSA-N
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Description

4-(Hydrazinylmethyl)-2,6-dimethoxyphenol is an organic compound characterized by the presence of hydrazine and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydrazinylmethyl)-2,6-dimethoxyphenol typically involves the reaction of 2,6-dimethoxyphenol with hydrazine derivatives under controlled conditions. One common method includes the use of hydrazine hydrate in the presence of a catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Hydrazinylmethyl)-2,6-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products: The major products formed from these reactions include quinones, hydrazine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Hydrazinylmethyl)-2,6-dimethoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Hydrazinylmethyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

    4-(Hydrazinylmethyl)-2,6-dimethoxybenzene: Similar structure but lacks the phenolic hydroxyl group.

    2,6-Dimethoxyphenol: Lacks the hydrazine moiety, making it less reactive in certain chemical reactions.

    4-Hydrazinylphenol: Similar functional groups but different substitution pattern on the aromatic ring.

Uniqueness: 4-(Hydrazinylmethyl)-2,6-dimethoxyphenol is unique due to the presence of both hydrazine and phenol functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

219142-43-5

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

4-(hydrazinylmethyl)-2,6-dimethoxyphenol

InChI

InChI=1S/C9H14N2O3/c1-13-7-3-6(5-11-10)4-8(14-2)9(7)12/h3-4,11-12H,5,10H2,1-2H3

InChI Key

NRRPLFULOPVXKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CNN

Origin of Product

United States

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